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molecular formula C14H11BrN2O2 B8364842 2-(3-Amino-4-methoxyphenyl)-5-bromobenzoxazole

2-(3-Amino-4-methoxyphenyl)-5-bromobenzoxazole

Cat. No. B8364842
M. Wt: 319.15 g/mol
InChI Key: APGVOGVXXZSKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 1a), from 3-amino-4-methoxybenzoic acid (1.84 g, 11.0 mmol) and 2-amino-4-bromophenol (2.0 g, 11.0 mmol) the subtitle compound was obtained (2.0 g, 55%). 1H NMR (CDCl3) δ 7.85(t, 1H), 7.64(dd, 1H), 7.58(d, 1H), 7.41(d, 1H), 6.90(d, 1H), 3.95(s, 3H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=O.[NH2:13][C:14]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:15]=1O>>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]2[O:7][C:15]3[CH:16]=[CH:17][C:18]([Br:20])=[CH:19][C:14]=3[N:13]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)C=1OC2=C(N1)C=C(C=C2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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